molecular formula C8H8Cl2F3NO2 B7854061 [4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride

[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride

Cat. No.: B7854061
M. Wt: 278.05 g/mol
InChI Key: SYLRXHNMJUPJDK-UHFFFAOYSA-N
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Description

[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride is a chemical compound with the molecular formula C8H8Cl2F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride typically involves the reaction of 4-chloro-2-nitroaniline with trifluoroacetyl chloride. The process begins by dissolving 4-chloro-2-nitroaniline in a suitable solvent, followed by the addition of trifluoroacetyl chloride under controlled temperature and reaction conditions. The reaction mixture is then purified through crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chloro or trifluoromethyl groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a candidate for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Researchers are interested in its effects on cellular processes and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which [4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the chloro-substituted phenyl ring contributes to its stability and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-(2,2,2-Trifluoro-1-hydroxyethyl)aniline
  • 4-Chloro-2-nitroaniline

Uniqueness

Compared to similar compounds, [4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride stands out due to its combination of a trifluoromethyl group and a chloro-substituted phenyl ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[4-chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2.ClH/c9-4-1-2-6(13)5(3-4)7(14,15)8(10,11)12;/h1-3,14-15H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLRXHNMJUPJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)(O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214353-17-0
Record name 1,1-Ethanediol, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214353-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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